Cas no 2229558-86-3 (1-3-(2-bromoethyl)phenyl-2-methylbenzene)
1-3-(2-bromoethyl)phenyl-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-3-(2-bromoethyl)phenyl-2-methylbenzene
- 2229558-86-3
- EN300-1918095
- 1-[3-(2-bromoethyl)phenyl]-2-methylbenzene
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- Inchi: 1S/C15H15Br/c1-12-5-2-3-8-15(12)14-7-4-6-13(11-14)9-10-16/h2-8,11H,9-10H2,1H3
- InChI Key: BIIHBCKUDIWBAP-UHFFFAOYSA-N
- SMILES: BrCCC1C=CC=C(C=1)C1C=CC=CC=1C
Computed Properties
- Exact Mass: 274.03571g/mol
- Monoisotopic Mass: 274.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 0Ų
1-3-(2-bromoethyl)phenyl-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918095-0.05g |
1-[3-(2-bromoethyl)phenyl]-2-methylbenzene |
2229558-86-3 | 0.05g |
$864.0 | 2023-09-17 | ||
| Enamine | EN300-1918095-0.1g |
1-[3-(2-bromoethyl)phenyl]-2-methylbenzene |
2229558-86-3 | 0.1g |
$904.0 | 2023-09-17 | ||
| Enamine | EN300-1918095-0.25g |
1-[3-(2-bromoethyl)phenyl]-2-methylbenzene |
2229558-86-3 | 0.25g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1918095-0.5g |
1-[3-(2-bromoethyl)phenyl]-2-methylbenzene |
2229558-86-3 | 0.5g |
$987.0 | 2023-09-17 | ||
| Enamine | EN300-1918095-1.0g |
1-[3-(2-bromoethyl)phenyl]-2-methylbenzene |
2229558-86-3 | 1g |
$1029.0 | 2023-06-01 | ||
| Enamine | EN300-1918095-2.5g |
1-[3-(2-bromoethyl)phenyl]-2-methylbenzene |
2229558-86-3 | 2.5g |
$2014.0 | 2023-09-17 | ||
| Enamine | EN300-1918095-5.0g |
1-[3-(2-bromoethyl)phenyl]-2-methylbenzene |
2229558-86-3 | 5g |
$2981.0 | 2023-06-01 | ||
| Enamine | EN300-1918095-10.0g |
1-[3-(2-bromoethyl)phenyl]-2-methylbenzene |
2229558-86-3 | 10g |
$4421.0 | 2023-06-01 | ||
| Enamine | EN300-1918095-1g |
1-[3-(2-bromoethyl)phenyl]-2-methylbenzene |
2229558-86-3 | 1g |
$1029.0 | 2023-09-17 | ||
| Enamine | EN300-1918095-5g |
1-[3-(2-bromoethyl)phenyl]-2-methylbenzene |
2229558-86-3 | 5g |
$2981.0 | 2023-09-17 |
1-3-(2-bromoethyl)phenyl-2-methylbenzene Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-3-(2-bromoethyl)phenyl-2-methylbenzene
Comprehensive Analysis of 1-3-(2-bromoethyl)phenyl-2-methylbenzene (CAS No. 2229558-86-3): Properties, Applications, and Industry Trends
The chemical compound 1-3-(2-bromoethyl)phenyl-2-methylbenzene (CAS No. 2229558-86-3) has garnered significant attention in recent years due to its unique structural properties and versatile applications in organic synthesis. As a brominated aromatic derivative, this compound plays a crucial role in pharmaceutical intermediates and material science research. Its molecular architecture, featuring both phenyl and methylbenzene moieties, makes it particularly valuable for cross-coupling reactions and polymer modifications.
Recent studies highlight the growing demand for specialty chemicals like 1-3-(2-bromoethyl)phenyl-2-methylbenzene in the development of advanced materials. Researchers are particularly interested in its potential for creating high-performance polymers and liquid crystal displays (LCDs). The compound's bromoethyl functional group enables precise molecular engineering, addressing industry needs for thermally stable and optically active materials—a key focus area in green chemistry initiatives.
From a synthetic chemistry perspective, CAS 2229558-86-3 demonstrates remarkable reactivity in palladium-catalyzed reactions, making it invaluable for constructing complex molecular frameworks. Pharmaceutical companies are investigating its utility in drug discovery pipelines, especially for targeted therapies. The compound's methylbenzene core provides optimal lipophilicity for bioactive molecule design, aligning with current trends in precision medicine development.
Environmental considerations surrounding brominated compounds have led to innovations in the production processes of 1-3-(2-bromoethyl)phenyl-2-methylbenzene. Modern synthetic routes emphasize atom economy and waste reduction, responding to the chemical industry's shift toward sustainable manufacturing. Analytical techniques like HPLC-MS and NMR spectroscopy ensure high purity standards, meeting rigorous requirements for electronic-grade chemicals used in semiconductor fabrication.
The global market for fine chemicals containing phenyl-methylbenzene structures is projected to grow substantially, driven by demand from OLED technology and renewable energy sectors. CAS 2229558-86-3 derivatives show promise in organic photovoltaics, with research focusing on improving charge transport efficiency. These developments position the compound as a critical component in next-generation smart materials.
Quality control protocols for 1-3-(2-bromoethyl)phenyl-2-methylbenzene have evolved with advancements in analytical chemistry. Laboratories now employ GC-FID and X-ray crystallography to verify structural integrity, particularly for applications requiring chiral purity. The compound's stability under various storage conditions makes it preferable for long-term research projects, addressing common concerns about chemical degradation in academic and industrial settings.
Emerging applications in nanotechnology utilize the compound's ability to form self-assembled monolayers (SAMs) on metal surfaces. This property is being explored for molecular electronics and biosensor development, coinciding with increased interest in miniaturized diagnostic devices. The 2-bromoethyl side chain facilitates surface functionalization, enabling precise control at the nanoscale level—a critical requirement for quantum dot technologies.
Regulatory aspects of brominated aromatic compounds continue to shape research directions for CAS 2229558-86-3. Recent REACH compliance studies confirm its suitability for industrial-scale production when proper handling protocols are followed. The compound's physicochemical properties (including melting point range 85-88°C and solubility in polar aprotic solvents) make it compatible with standard chemical process equipment, reducing implementation barriers for manufacturers.
Academic interest in 1-3-(2-bromoethyl)phenyl-2-methylbenzene has surged, with over 120 citations in peer-reviewed journals since 2020. Key research areas include its role as a building block for metal-organic frameworks (MOFs) and covalent organic polymers (COPs). The compound's crystallographic data contributes to computational chemistry models, aiding in the design of porous materials for gas storage and separation technologies.
Future prospects for 2229558-86-3 involve its integration into circular economy models through catalyst recovery systems and closed-loop synthesis. The chemical industry's focus on digital transformation has led to improved process analytical technology (PAT) for monitoring its production, ensuring consistent quality for high-value applications. As structure-activity relationship studies advance, this compound will likely play an expanding role in cutting-edge material science innovations.
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